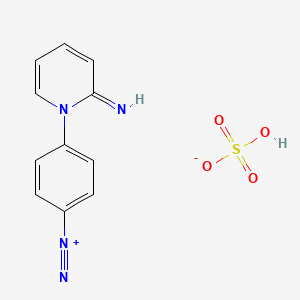![molecular formula C20H36BrOP B14590336 Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide CAS No. 61079-80-9](/img/structure/B14590336.png)
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide is an organophosphorus compound that belongs to the class of phosphonium salts These compounds are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups and a counter anion, in this case, bromide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide typically involves the reaction of tributylphosphine with 4-methoxybenzyl bromide. The reaction proceeds via nucleophilic substitution, where the phosphorus atom in tributylphosphine attacks the carbon atom in 4-methoxybenzyl bromide, leading to the formation of the phosphonium salt.
Industrial Production Methods
Industrial production of phosphonium salts often involves similar nucleophilic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve controlling the temperature, solvent choice, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to regenerate the phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or other halides can replace the bromide ion.
Major Products Formed
Oxidation: Tributylphosphine oxide.
Reduction: Tributylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as an additive in lubricants.
Mechanism of Action
The mechanism of action of phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide involves its ability to act as a nucleophile or electrophile in various reactions. The positively charged phosphorus atom can interact with negatively charged species, facilitating various chemical transformations. In biological systems, it can interact with cellular membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another phosphonium salt with three phenyl groups attached to the phosphorus atom.
Tetrabutylphosphonium bromide: Similar structure but with four butyl groups attached to the phosphorus atom.
Tributylphosphine oxide: The oxidized form of tributylphosphine.
Uniqueness
Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties to the compound. This can influence its reactivity and interactions in various chemical and biological systems, making it distinct from other phosphonium salts.
Properties
CAS No. |
61079-80-9 |
|---|---|
Molecular Formula |
C20H36BrOP |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
tributyl-[(4-methoxyphenyl)methyl]phosphanium;bromide |
InChI |
InChI=1S/C20H36OP.BrH/c1-5-8-15-22(16-9-6-2,17-10-7-3)18-19-11-13-20(21-4)14-12-19;/h11-14H,5-10,15-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
CCAZSIUVMRPUMC-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



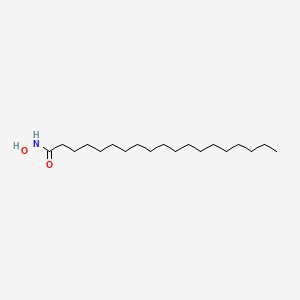

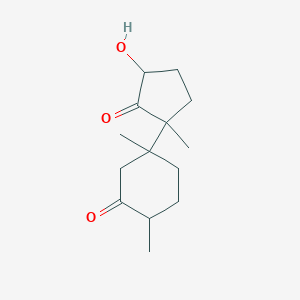

![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B14590283.png)
![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)

![4-[(4-Undecylphenyl)ethynyl]benzonitrile](/img/structure/B14590315.png)
![5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one](/img/structure/B14590317.png)
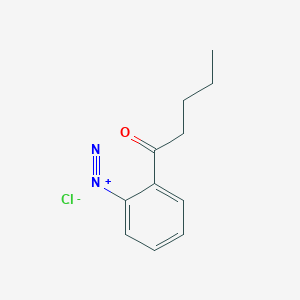
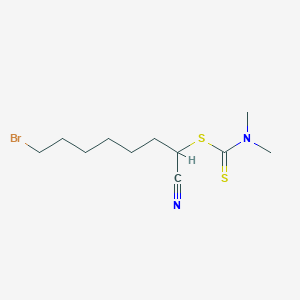
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)
